molecular formula C11H20 B14268737 9,9-Dimethylbicyclo[6.1.0]nonane CAS No. 133551-29-8

9,9-Dimethylbicyclo[6.1.0]nonane

Cat. No.: B14268737
CAS No.: 133551-29-8
M. Wt: 152.28 g/mol
InChI Key: YBBHTRLNHMPNNQ-UHFFFAOYSA-N
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Description

9,9-Dimethylbicyclo[6.1.0]nonane is a bicyclic hydrocarbon with the molecular formula C11H20. This compound is characterized by its unique bicyclo[6.1.0]nonane structure, which includes a nine-membered ring with two methyl groups attached at the 9th carbon position. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethylbicyclo[6.1.0]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by hydrogenation. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 9,9-Dimethylbicyclo[6.1.0]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

9,9-Dimethylbicyclo[6.1.0]nonane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,9-Dimethylbicyclo[6.1.0]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Bicyclo[3.3.1]nonane: Another bicyclic hydrocarbon with a different ring structure.

    Bicyclo[4.2.1]nonane: A bicyclic compound with a different arrangement of carbon atoms.

    Bicyclo[2.2.1]heptane: A smaller bicyclic hydrocarbon with a seven-membered ring.

Uniqueness: 9,9-Dimethylbicyclo[6.1.0]nonane is unique due to its specific ring structure and the presence of two methyl groups at the 9th carbon position. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

133551-29-8

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

9,9-dimethylbicyclo[6.1.0]nonane

InChI

InChI=1S/C11H20/c1-11(2)9-7-5-3-4-6-8-10(9)11/h9-10H,3-8H2,1-2H3

InChI Key

YBBHTRLNHMPNNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CCCCCC2)C

Origin of Product

United States

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